3-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Description
3-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Methodology
A novel method for synthesizing conformationally rigid diamines, which are crucial in medicinal chemistry, was proposed by Smaliy et al. (2011). This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, potentially applicable to compounds similar to the one , highlighting its relevance in producing complex organic molecules efficiently (Smaliy et al., 2011).
Molecular and Crystal Structures
Kuleshova and Khrustalev (2000) analyzed the molecular and crystal structures of hydroxy derivatives of hydropyridine, which resemble the structural complexity of the specified compound. Their research on hydrogen bonds' influence on molecule conformation and packing in crystals provides insights into designing molecules with desired properties (Kuleshova & Khrustalev, 2000).
Intramolecular Interactions
Körte et al. (2015) explored intramolecular pyridine-based frustrated Lewis pairs, demonstrating how modifications at the molecular level can influence reactivity and binding properties. Their findings on the formation of B-N bonds and their effects on reactivity towards hydrogen and other molecules are relevant to understanding the behavior of complex organic compounds (Körte et al., 2015).
Potential Therapeutic Applications
The discovery of antimycobacterial spiro-piperidin-4-ones by Kumar et al. (2008) underscores the therapeutic potential of compounds with a piperidine structure. Their research on the synthesis and biological evaluation of these compounds against Mycobacterium tuberculosis suggests that similar structures could be explored for antimicrobial properties (Kumar et al., 2008).
Properties
IUPAC Name |
3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-20-8-2-3-16(18(20)23)19(24)21-9-4-15(5-10-21)22-11-6-17-14(13-22)7-12-25-17/h2-3,7-8,12,15H,4-6,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCVMOFVQBFFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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